Latanoprostene Bunod

描述

属性

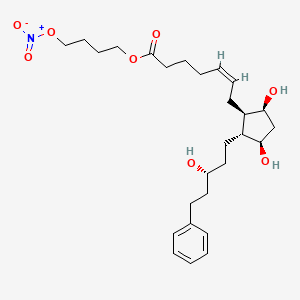

IUPAC Name |

4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVMMUBRQUFEAH-UIEAZXIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027765 | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860005-21-6 | |

| Record name | Latanoprostene bunod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latanoprostene BUNOD [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprostene bunod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latanoprostene bunod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROSTENE BUNOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Latanoprostene bunod mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Latanoprostene Bunod

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (LBN) is a novel, dual-action intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a single molecule that, upon topical administration to the eye, is metabolized into two distinct active moieties: latanoprost acid and butanediol mononitrate.[3][4] This unique design allows LBN to target both the uveoscleral (unconventional) and trabecular meshwork (conventional) aqueous humor outflow pathways, resulting in a more profound and consistent IOP reduction compared to agents targeting a single pathway.[5] Latanoprost acid, a prostaglandin F2α analog, enhances uveoscleral outflow, while the nitric oxide (NO) released from butanediol mononitrate increases outflow through the trabecular meshwork. This technical guide provides a comprehensive overview of the metabolic pathway, the distinct signaling mechanisms of its active metabolites, and a summary of the key clinical data supporting its efficacy.

Metabolism of this compound

This compound is a prodrug that is rapidly metabolized in the eye. Following topical instillation, it is absorbed through the cornea where it is hydrolyzed by endogenous corneal esterases. This enzymatic cleavage yields two active metabolites: latanoprost acid (LA) and butanediol mononitrate (BDMN). The butanediol mononitrate is then further reduced to 1,4-butanediol and, critically, nitric oxide (NO). Latanoprost acid has a plasma half-life of approximately 15-17 minutes, while the NO component has a very short half-life of less than 3 seconds.

Dual Mechanism of Action

The therapeutic efficacy of this compound stems from the complementary actions of its two active metabolites on the two primary aqueous humor outflow pathways.

Latanoprost Acid and the Uveoscleral Outflow Pathway

Latanoprost acid is a well-characterized prostaglandin F2α analog. Its primary mechanism involves binding to and activating prostanoid FP receptors located in the ciliary muscle. This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary body. Specifically, it is thought to increase the expression of matrix metalloproteinases (MMPs), which degrade collagen and other extracellular matrix components. This remodeling process enlarges the interstitial spaces within the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral, or unconventional, pathway.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway

The second active metabolite, nitric oxide (NO), targets the conventional outflow pathway, which involves the trabecular meshwork (TM) and Schlemm's canal (SC). This pathway is the site of increased resistance in glaucomatous eyes. NO is a potent signaling molecule that activates soluble guanylate cyclase (sGC) in TM and SC cells. The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels trigger a cascade of events, including the inhibition of the Rho kinase (ROCK) pathway, which results in the reduction of myosin light chain phosphorylation. This leads to cytoskeletal rearrangement and relaxation of the TM and SC cells. The resulting change in cell shape and stiffness reduces the resistance to aqueous humor outflow through the conventional pathway, thereby lowering IOP.

Quantitative Data: Clinical Trial Summaries

Multiple clinical studies have demonstrated the efficacy of this compound 0.024% in lowering IOP. The following tables summarize key quantitative data from pivotal trials.

Table 1: VOYAGER Study - Dose-Ranging Comparison

Design: Randomized, controlled, parallel-group study comparing different concentrations of LBN with Latanoprost 0.005%.

| Treatment Group | N | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction at Day 28 (mmHg) | Difference vs. Latanoprost (mmHg) [p-value] |

| LBN 0.024% | - | ~26.5 | ~8.9 | 1.23 [p=0.005] |

| LBN 0.040% | - | ~26.5 | ~9.1 | 1.40 [p=0.009] |

| Latanoprost 0.005% | - | ~26.5 | ~7.7 | - |

Table 2: APOLLO and LUNAR Studies - Comparison with Timolol

Design: Phase 3, randomized, multicenter, double-masked, parallel-group studies comparing LBN 0.024% with Timolol 0.5%.

| Study | Treatment Group | Key Efficacy Outcome |

| APOLLO | LBN 0.024% | Significantly greater IOP reduction than timolol 0.5% at all time points over 3 months. |

| Timolol 0.5% | - | |

| LUNAR | LBN 0.024% | Non-inferior to timolol 0.5% over 3 months; significantly greater IOP lowering at all time-points except the first assessment. |

| Timolol 0.5% | - |

Table 3: JUPITER Study - Long-Term Safety and Efficacy

Design: Single-arm, multicenter, open-label, 1-year study in Japanese subjects.

| Parameter | Study Eyes | Treated Fellow Eyes |

| N | 130 | 126 |

| Mean Baseline IOP (mmHg) | 19.6 (±2.9) | 18.7 (±2.6) |

| Mean % IOP Reduction at Week 4 | 22.0% | 19.5% |

| Sustained IOP Reduction | Significant reduction maintained through Week 52 (P < 0.001 vs. baseline at all visits). |

Table 4: LEEP Study - Real-World Evidence

Design: Real-world, open-label, 6-week observational study in Canadian patients.

| Patient Group | N | Mean Baseline IOP (mmHg) | Mean % IOP Reduction |

| Overall Cohort | 653 | 19.5 | 16.3% |

| Treatment-Naïve (no prior SLT) | - | - | 29.3% |

| Switched from other medication | 369 | - | - |

| Add-on therapy | 26 | - | - |

Experimental Protocols

Detailed step-by-step protocols are proprietary to the conducting research entities. However, based on published literature, the key experiments to elucidate LBN's mechanism can be summarized.

In Vitro Assessment of cGMP Induction in Human Trabecular Meshwork (HTM) Cells

Objective: To demonstrate that LBN, via NO donation, activates the sGC-cGMP pathway in target cells.

-

Cell Culture: Primary HTM cells are isolated from human donor eyes and cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Confluent HTM cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation. Cells are then incubated with varying concentrations of LBN, latanoprost, or an NO donor control (e.g., SE 175) for a specified time (e.g., 30 minutes).

-

Lysis and Assay: Cells are lysed, and the supernatant is collected. The concentration of cGMP in the cell lysates is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: cGMP levels are normalized to total protein content and compared across treatment groups to determine the effect of LBN on cGMP production. An sGC inhibitor (e.g., ODQ) can be used to confirm the pathway's dependence on sGC activation.

Assessment of Trabecular Meshwork Cell Relaxation

Objective: To measure the functional effect of NO-mediated signaling on TM cell contractility.

-

Cell Culture on Electrode Arrays: HTM cells are cultured on microelectrode arrays.

-

Impedance Measurement: Electrical impedance across the cell monolayer is measured continuously. Increased impedance correlates with cell contraction and barrier function, while decreased impedance indicates cell relaxation.

-

Treatment: After establishing a stable baseline, cells are treated with LBN, latanoprost, or other compounds.

-

Data Analysis: Changes in transcellular electrical resistance (TER) are recorded over time. A greater decrease in resistance for LBN compared to latanoprost would indicate TM cell relaxation attributable to the NO moiety.

-

Biochemical Correlation: Parallel experiments can assess myosin light chain phosphorylation via Western blot to confirm the molecular mechanism of relaxation.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Nitric Oxide in the Intraocular Pressure Lowering Efficacy of this compound: Review of Nonclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Dual-Action Therapeutic: The Discovery and Preclinical Development of Latanoprostene Bunod

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Latanoprostene bunod (LBN) is a novel, nitric oxide-donating prostaglandin F2α analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its development marks a significant advancement in glaucoma therapy, offering a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways to enhance aqueous humor drainage and effectively lower IOP.[3][4][5] This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key preclinical efficacy and safety data, and the experimental protocols employed in its evaluation.

Discovery and Rationale: A Tale of Two Moieties

The development of this compound was driven by the need for more effective IOP-lowering agents that could provide consistent and sustained pressure reduction. The therapeutic rationale was to combine the well-established efficacy of a prostaglandin F2α analog with the IOP-lowering effects of nitric oxide (NO) in a single molecule.

Latanoprost, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral pathway by remodeling the extracellular matrix of the ciliary muscle. Nitric oxide, a signaling molecule, is known to induce relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing conventional aqueous humor outflow.

This compound was designed as a prodrug that, upon topical ocular administration, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate. The butanediol mononitrate then further metabolizes to release nitric oxide. This innovative approach allows for the simultaneous targeting of two distinct outflow pathways, leading to a more robust and sustained reduction in IOP compared to single-mechanism agents.

Mechanism of Action: A Dual-Pronged Approach to IOP Reduction

The novelty of this compound lies in its dual mechanism of action, which addresses both the uveoscleral and trabecular meshwork outflow pathways.

-

Latanoprost Acid-Mediated Uveoscleral Outflow Enhancement: As a selective prostaglandin F2α (FP) receptor agonist, latanoprost acid binds to FP receptors in the ciliary muscle. This activation leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix, reduce hydraulic resistance, and increase aqueous humor outflow through the uveoscleral pathway.

-

Nitric Oxide-Mediated Trabecular Outflow Enhancement: The butanediol mononitrate moiety releases nitric oxide, which activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork and Schlemm's canal. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The sGC/cGMP/PKG signaling cascade ultimately results in the relaxation of the trabecular meshwork and an increase in aqueous humor outflow through the conventional pathway.

References

- 1. This compound ophthalmic solution 0.024%: a new treatment option for open‐angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. chemignition.com [chemignition.com]

Latanoprostene Bunod: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel, dual-action prostaglandin analog approved for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its unique chemical structure allows for a dual mechanism of action, targeting both the uveoscleral and trabecular meshwork outflow pathways of aqueous humor. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a prodrug that is rapidly metabolized in the eye into two active moieties: latanoprost acid, a prostaglandin F2α analog, and butanediol mononitrate, a nitric oxide (NO)-donating entity.

Chemical Name: 4-(Nitrooxy)butyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate

Molecular Formula: C₂₇H₄₁NO₈

Molecular Weight: 507.62 g/mol

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₁NO₈ | [1][2][3] |

| Molecular Weight | 507.62 g/mol | [1][3] |

| IUPAC Name | 4-(Nitrooxy)butyl (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}hept-5-enoate | |

| CAS Number | 860005-21-6 | |

| Appearance | Clear, colorless liquid | |

| Solubility | Soluble in ethanol and methanol; sparingly soluble in water | |

| LogP (Partition Coefficient) | ~4.5 | |

| Predicted Water Solubility | 0.0032 mg/mL | |

| Predicted pKa (Strongest Acidic) | 14.47 | |

| Predicted pKa (Strongest Basic) | -2.7 |

Pharmacological Properties and Mechanism of Action

This compound exerts its IOP-lowering effect through a dual mechanism of action mediated by its two metabolites.

-

Latanoprost Acid: This metabolite is a selective agonist of the prostaglandin F (FP) receptor. Activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway leads to remodeling of the extracellular matrix and a subsequent increase in aqueous humor outflow.

-

Butanediol Mononitrate: This moiety releases nitric oxide (NO), a potent vasodilator. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade results in the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

The combined action on both the uveoscleral and trabecular meshwork outflow pathways results in a more significant reduction in IOP compared to agents that target only a single pathway.

Receptor Binding and Functional Activity

The pharmacological activity of the latanoprost acid metabolite has been characterized through receptor binding and functional assays.

| Parameter | Value | Assay System |

| Ki (Latanoprost Acid) | 98 nM | Human FP Receptor Radioligand Binding |

| EC₅₀ (Latanoprost Acid) | 32-124 nM | FP Receptor Functional Phosphoinositide Turnover |

| EC₅₀ (Latanoprost Acid) | 3.6 nM | Human FP Receptors |

Efficacy in Intraocular Pressure Reduction

Clinical studies have demonstrated the efficacy of this compound in lowering IOP.

| Study/Patient Group | IOP Reduction (%) |

| Real-world study (overall cohort) | 16.3% |

| Real-world study (treatment-naïve patients) | 29.3% |

| Healthy Japanese subjects (24-hour reduction) | 27% |

| VOYAGER study (vs. latanoprost 0.005%) | Statistically significant greater reduction |

| Real-world clinical experience (≥2 mmHg reduction) | >50% |

Signaling Pathways

The dual mechanism of action of this compound involves two distinct signaling pathways, as illustrated in the diagrams below.

References

The Dual-Action Pharmacology of Latanoprostene Bunod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1] A unique therapeutic entity, it is the first prostaglandin analog that donates nitric oxide (NO), resulting in a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways of aqueous humor.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental protocols for seminal studies, and visualizations of its signaling pathways.

Mechanism of Action

This compound is a prodrug that is rapidly metabolized in the eye into two active moieties: latanoprost acid and butanediol mononitrate.[3] These two molecules exert their effects through distinct signaling pathways to increase aqueous humor outflow and thereby lower IOP.

Latanoprost Acid and the Uveoscleral Outflow Pathway

Latanoprost acid, a prostaglandin F2α analog, is a selective agonist of the prostaglandin F (FP) receptor.[1] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway

Butanediol mononitrate is further metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase in the trabecular meshwork and Schlemm's canal, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces relaxation of the trabecular meshwork, which enhances the conventional outflow of aqueous humor.

Signaling Pathways

The dual mechanism of action of this compound involves two primary signaling cascades:

Pharmacological Data

Receptor Binding and Functional Potency

The active metabolite of this compound, latanoprost acid, demonstrates a high affinity for the prostaglandin FP receptor.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human FP Receptor | 98 nM | |

| Functional Potency (EC50) | Human FP Receptors | 3.6 nM |

Pharmacokinetics

Following topical ocular administration, this compound is rapidly hydrolyzed to its active metabolites. The systemic exposure to this compound and butanediol mononitrate is below the lower limit of quantification.

| Parameter | Analyte | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Latanoprost Acid | ~5 minutes | |

| Peak Plasma Concentration (Cmax) - Day 1 | Latanoprost Acid | 59.1 pg/mL | |

| Peak Plasma Concentration (Cmax) - Day 28 | Latanoprost Acid | 51.1 pg/mL | |

| Plasma Elimination | Latanoprost Acid | Rapid (below LLOQ by 15 min) | |

| Metabolism | Latanoprost Acid | Hepatic β-oxidation | |

| Excretion | Latanoprost Acid Metabolites | Primarily urine |

Clinical Efficacy: Intraocular Pressure Reduction

Multiple clinical trials have demonstrated the efficacy of this compound 0.024% in lowering IOP.

VOYAGER Study: Comparison with Latanoprost 0.005%

| Treatment Group | Mean Diurnal IOP Reduction from Baseline (Day 28) | p-value vs. Latanoprost |

| This compound 0.024% | -9.0 mmHg | 0.005 |

| Latanoprost 0.005% | -7.8 mmHg | - |

APOLLO and LUNAR Studies (Pooled Analysis): Comparison with Timolol 0.5%

| Parameter | This compound 0.024% | Timolol 0.5% | p-value |

| Mean IOP Reduction from Baseline (Month 3) | 32.0% | 27.6% | <0.001 |

| Proportion of Patients with IOP ≤18 mmHg | 71.9% | 60.2% | <0.001 |

| Proportion of Patients with ≥25% IOP Reduction | 90% | 79.6% | <0.0001 |

JUPITER Study: Long-term Efficacy in Japanese Patients

| Timepoint | Mean IOP Reduction from Baseline | % Reduction from Baseline |

| Week 4 | 4.3 mmHg | 22.0% |

| Week 52 | 5.3 mmHg | 26.3% |

CONSTELLATION Study: 24-Hour IOP Reduction vs. Timolol 0.5%

| Time Period | Mean IOP Change from Baseline (this compound 0.024%) | Mean IOP Change from Baseline (Timolol 0.5%) |

| Diurnal (8 AM - 8 PM) | -3.9 mmHg | -2.4 mmHg |

| Nocturnal (10 PM - 6 AM) | -2.75 mmHg | -0.2 mmHg |

| Overall 24-Hour | -3.5 mmHg | -1.7 mmHg |

Key Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

References

Latanoprostene Bunod: A Dual-Action Approach to Enhancing Aqueous Humor Outflow

An In-depth Technical Guide for Researchers and Drug Development Professionals

Latanoprostene bunod (LBN) represents a significant advancement in the medical management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. This novel therapeutic agent is a single molecule that, upon topical administration to the eye, delivers two distinct active moieties, each targeting a different pathway of aqueous humor outflow. This dual mechanism of action provides a comprehensive approach to lowering IOP by enhancing both the uveoscleral (unconventional) and trabecular meshwork (conventional) outflow pathways.[1][2][3] This technical guide provides a detailed overview of the core mechanisms, supporting quantitative data, experimental methodologies, and signaling pathways associated with this compound's effects on aqueous humor dynamics.

Metabolism and Bioactivation

This compound is a prodrug that undergoes rapid metabolism in the eye to release its two active components: latanoprost acid and butanediol mononitrate.[2][3] This bioactivation is a critical first step in its mechanism of action. Butanediol mononitrate is further metabolized to release nitric oxide (NO), a key signaling molecule.

Dual Mechanisms of Action on Aqueous Humor Outflow

The efficacy of this compound in lowering IOP stems from the complementary actions of its two metabolites on the primary drainage systems of the eye.

Latanoprost Acid and the Uveoscleral Outflow Pathway

Latanoprost acid, a prostaglandin F2α analog, primarily enhances aqueous humor outflow through the uveoscleral pathway. It acts as a selective agonist for the prostaglandin F (FP) receptor located on ciliary muscle cells. Activation of these receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM) within the ciliary body. This remodeling involves the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade components of the ECM such as collagens. The resulting expansion of the interstitial spaces within the ciliary muscle reduces hydraulic resistance and facilitates the drainage of aqueous humor through the uveoscleral route.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway

The second active moiety, nitric oxide (NO), targets the conventional outflow pathway, which is the primary site of resistance to aqueous humor drainage in glaucoma. NO is a potent signaling molecule that activates soluble guanylate cyclase (sGC) in the cells of the trabecular meshwork (TM) and Schlemm's canal. This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in the relaxation of the trabecular meshwork and Schlemm's canal cells, leading to an increase in the facility of aqueous humor outflow through the conventional pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from clinical and preclinical studies that demonstrate the efficacy of this compound and its active metabolites.

Table 1: Clinical Efficacy of this compound in Intraocular Pressure (IOP) Reduction

| Study/Trial | Patient Population | LBN Concentration | Comparator | Mean IOP Reduction from Baseline | Percentage IOP Reduction | Citation(s) |

| VOYAGER Study | Open-Angle Glaucoma or Ocular Hypertension | 0.024% | Latanoprost 0.005% | 1.23 mmHg greater reduction than latanoprost | - | |

| LEEP Study (Real-World) | Glaucoma and Ocular Hypertension (Overall) | 0.024% | - | 3.6 mmHg | 16.3% | |

| LEEP Study (Real-World) | Treatment-Naïve Patients | 0.024% | - | - | 29.3% | |

| Retrospective Chart Review | Newly Diagnosed OHT/OAG | 0.024% | - | 7.1 mmHg (at ~1.4 months) | 30.8% | |

| Switch Study (Real-World) | Switched from other therapies | 0.024% | - | 5.4 mmHg (at ~1 month) | ~25% | |

| Wang et al. (2020) | - | - | Latanoprost, Timolol | 6.53 mmHg | - |

Table 2: In Vitro Effects of Latanoprost Acid on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Human Ciliary Muscle Cells

| Treatment | Gene/Protein | Fold/Percent Change | Experimental Conditions | Citation(s) |

| Latanoprost Acid (8, 40, 200 nM) | MMP-1 mRNA | Dose-dependent increase (3- to 13-fold) | 24-hour treatment | |

| Latanoprost Acid (200 nM) | MMP-1 mRNA | Peak expression at 6-12 hours | Time-course analysis | |

| Latanoprost Acid | MMP-3 mRNA | Increased | 24-hour treatment | |

| Latanoprost Acid | MMP-9 mRNA | Increased | 24-hour treatment | |

| Latanoprost Acid | MMP-2 mRNA | Reduced | 24-hour treatment | |

| Latanoprost Acid | MMP-17 mRNA | Increased in 4 of 5 cultures | 24-hour treatment | |

| Latanoprost Acid (1 nM - 10 µM) | TIMP-1 mRNA | Dose-dependent increase (21-37%) | 24-hour treatment | |

| Latanoprost Acid (1 µM, 10 µM) | TIMP-1 mRNA | 45-54% increase | 18-hour treatment | |

| Latanoprost Acid | TIMP-2 mRNA | Minor, transient increase | 6-hour treatment |

Table 3: Effects on Aqueous Humor Outflow Facility

| Agent | Outflow Pathway | Model | Increase in Outflow Facility | Citation(s) |

| Latanoprost Acid | Trabecular Meshwork | Cultured Human Anterior Segments | 67% ± 11% | |

| This compound | Trabecular Meshwork (Permeability) | Human Trabecular Meshwork Cell Monolayer | Increased permeability |

Experimental Protocols

This section outlines the key experimental methodologies used to elucidate the mechanism of action of this compound.

Measurement of Aqueous Humor Outflow Facility in Perfused Human Anterior Segments

This ex vivo technique provides a direct assessment of the effects of pharmacological agents on the conventional outflow pathway.

-

Tissue Preparation: Human donor eyes are obtained, and the anterior segment, including the cornea, scleral rim, and trabecular meshwork, is dissected. The lens, iris, and ciliary body are carefully removed to isolate the conventional outflow pathway.

-

Perfusion System: The anterior segment is mounted in a specialized perfusion chamber. A constant flow of perfusion medium (e.g., Dulbecco's Modified Eagle Medium) is maintained through the anterior chamber at a physiological rate (e.g., 2.5 µL/min) using a syringe pump.

-

Pressure Monitoring: Intraocular pressure is continuously monitored using a pressure transducer connected to the perfusion system.

-

Drug Administration: The test compound (e.g., latanoprost acid) is added to the perfusion medium at the desired concentration.

-

Data Analysis: Outflow facility (C) is calculated using the formula C = Flow Rate / IOP. Changes in outflow facility in response to the drug are compared to a vehicle control.

Cell Culture of Human Trabecular Meshwork (HTM) and Ciliary Muscle (HCM) Cells

Primary cell cultures are essential for investigating the cellular and molecular mechanisms of action.

-

Cell Isolation: HTM and HCM cells are isolated from human donor eyes by enzymatic digestion of the respective tissues.

-

Cell Culture: Cells are cultured in appropriate growth medium (e.g., DMEM with fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.

-

Experimental Treatments: Confluent cell monolayers are treated with this compound, latanoprost acid, or a nitric oxide donor at various concentrations and for different durations.

-

Downstream Analyses: Following treatment, cells and culture media are collected for various analyses, including:

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in the mRNA expression of genes such as MMPs and TIMPs.

-

Western Blotting: To quantify changes in protein levels of signaling molecules and ECM components.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of secreted proteins (e.g., MMPs) or second messengers (e.g., cGMP).

-

Immunocytochemistry: To visualize the localization and expression of specific proteins within the cells.

-

Assessment of Trabecular Meshwork Cell Contractility

The effect of nitric oxide on TM cell relaxation can be assessed using various methods.

-

Electric Cell-Substrate Impedance Sensing (ECIS): HTM cells are grown on electrodes, and changes in the electrical impedance are measured. Cell contraction leads to a decrease in impedance, while relaxation causes an increase.

-

Measurement of Myosin Light Chain (MLC) Phosphorylation: Phosphorylation of MLC is a key event in cell contraction. Western blotting with an antibody specific for phosphorylated MLC can be used to quantify changes in its levels following treatment with this compound.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key signaling pathways and the overall mechanism of action of this compound.

Caption: Metabolism of this compound in the eye.

References

An In-depth Review of Latanoprostene Bunod Research Literature: A Technical Guide for Scientists and Drug Development Professionals

An authoritative guide on the nitric oxide-donating prostaglandin analogue, latanoprostene bunod, this whitepaper provides a comprehensive analysis of its mechanism of action, clinical efficacy, and safety profile. Detailed experimental protocols from pivotal preclinical and clinical studies are presented, alongside structured quantitative data and visualizations of key biological pathways.

This compound is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a single molecule that, upon topical administration to the eye, is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate.[3][4] This dual-action mechanism targets both the uveoscleral and trabecular meshwork outflow pathways, resulting in significant IOP reduction.[5]

Mechanism of Action: A Dual-Pathway Approach

This compound's efficacy stems from its two metabolites, which enhance aqueous humor outflow through distinct and complementary pathways.

Latanoprost Acid and the Uveoscleral Outflow Pathway: Latanoprost acid, a well-characterized prostaglandin F2α analogue, increases aqueous humor outflow primarily through the uveoscleral (unconventional) pathway. It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to remodeling of the extracellular matrix and relaxation of the ciliary muscle. This action facilitates the drainage of aqueous humor through the uveoscleral route.

Nitric Oxide and the Trabecular Meshwork Outflow Pathway: Butanediol mononitrate is further metabolized to release nitric oxide (NO). NO is a potent signaling molecule that plays a crucial role in regulating conventional aqueous humor outflow. It activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces cytoskeletal relaxation in these tissues, thereby increasing the facility of aqueous humor outflow through the conventional pathway.

The synergistic action of latanoprost acid and nitric oxide on both outflow pathways contributes to the robust IOP-lowering effect of this compound.

Clinical Efficacy: Summary of Pivotal Trials

The clinical development program for this compound includes several key Phase 2 and Phase 3 clinical trials that have demonstrated its efficacy and safety in patients with open-angle glaucoma or ocular hypertension.

VOYAGER Study (Phase 2)

The VOYAGER study was a randomized, investigator-masked, parallel-group, dose-ranging study designed to assess the efficacy and safety of different concentrations of this compound compared to latanoprost 0.005%. The primary efficacy endpoint was the reduction in mean diurnal IOP at Day 28.

Table 1: VOYAGER Study - Mean Diurnal IOP Reduction from Baseline at Day 28

| Treatment Group | N | Mean Baseline Diurnal IOP (mmHg) | Mean Diurnal IOP Reduction from Baseline (mmHg) | p-value vs. Latanoprost |

| This compound 0.024% | 83 | 26.5 | 9.0 | 0.005 |

| Latanoprost 0.005% | 82 | 26.3 | 7.8 | - |

APOLLO and LUNAR Studies (Phase 3)

The APOLLO and LUNAR studies were two independent, multicenter, randomized, double-masked, parallel-group, non-inferiority trials comparing once-daily this compound 0.024% with twice-daily timolol 0.5% over three months.

Table 2: APOLLO and LUNAR Studies - Mean IOP at 3 Months

| Study | Treatment Group | N | Mean Baseline IOP (mmHg) | Mean IOP at 3 Months (mmHg) | Mean IOP Reduction from Baseline (mmHg) |

| APOLLO | This compound 0.024% | 284 | 26.7 | 17.8 - 18.7 | 8.0 - 8.9 |

| Timolol 0.5% | 133 | 26.6 | 19.1 - 19.8 | 6.8 - 7.5 | |

| LUNAR | This compound 0.024% | 278 | 26.5 | 17.7 - 19.2 | 7.3 - 8.8 |

| Timolol 0.5% | 136 | 26.4 | 18.8 - 19.6 | 6.8 - 7.6 |

In a pooled analysis of the APOLLO and LUNAR studies, a significantly greater proportion of patients treated with this compound achieved target IOP reductions of at least 25% from baseline at the 3-month evaluation compared to those treated with timolol.

JUPITER Study (Phase 3)

The JUPITER study was a long-term, open-label, single-arm study that evaluated the safety and efficacy of this compound 0.024% over one year in Japanese subjects with open-angle glaucoma or ocular hypertension.

Table 3: JUPITER Study - Mean IOP Reduction from Baseline

| Timepoint | N | Mean Baseline IOP (mmHg) | Mean IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percent Reduction from Baseline (%) |

| Week 4 | 130 | 19.6 | 15.3 | 4.3 | 22.0 |

| Week 52 | 121 | 19.6 | 14.4 | 5.2 | 26.3 |

Safety and Tolerability

Across clinical trials, this compound 0.024% was generally well-tolerated. The most common ocular adverse events were conjunctival hyperemia, eye irritation, and eye pain. These events were typically mild to moderate in severity. An increase in iris pigmentation, a known side effect of prostaglandin analogues, was also observed.

Table 4: Common Ocular Adverse Events in Clinical Trials

| Adverse Event | VOYAGER (LBN 0.024%) | APOLLO & LUNAR (Pooled - LBN 0.024%) | JUPITER (LBN 0.024%) |

| Conjunctival Hyperemia | 4.8% | 5.9% | 17.7% |

| Eye Irritation | 12.0% (instillation site pain) | ~5% | 11.5% |

| Eye Pain | - | <5% | 10.0% |

| Growth of Eyelashes | - | - | 16.2% |

| Iris Hyperpigmentation | - | - | 3.8% (at 52 weeks) |

Experimental Protocols

In Vitro Studies with Human Trabecular Meshwork (HTM) Cells

Objective: To investigate the effects of this compound on nitric oxide production and contractility in primary human trabecular meshwork (HTM) cells.

Methodology:

-

Cell Culture: Primary HTM cells were isolated from human donor eyes and cultured.

-

Treatment: Cells were treated with varying concentrations of this compound (1-100 µM), latanoprost, or an NO donor (SE 175) for specified durations. In some experiments, a soluble guanylate cyclase (sGC) inhibitor (ODQ) was used to confirm the NO-mediated pathway.

-

Assays:

-

cGMP Levels: Measured by ELISA to determine the activation of the NO signaling pathway.

-

Myosin Light Chain-2 (MLC-2) Phosphorylation: Assessed by Western blotting to evaluate changes in cell contractility. Endothelin-1 was used to induce contractility.

-

Cytoskeletal and Focal Adhesion Analysis: Confocal microscopy was used to visualize changes in F-actin stress fibers and the focal adhesion protein vinculin.

-

Cell Monolayer Resistance: Measured using electrical cell-substrate impedance sensing (ECIS) as an indicator of cell contractility.

-

In Vivo Animal Studies

Objective: To compare the effects of this compound and latanoprost on intraocular pressure (IOP) and pupil diameter (PD) in ophthalmologically normal Beagle dogs and cats with and without congenital glaucoma.

Methodology:

-

Animal Models:

-

Ophthalmologically normal Beagle dogs.

-

Normal cats and cats with feline congenital glaucoma (FCG).

-

-

Study Design: Masked, controlled, crossover studies.

-

Treatment: Animals received twice-daily topical administration of either this compound or latanoprost in one eye, with the contralateral eye serving as a control. A washout period was implemented between treatment phases.

-

Measurements: IOP and PD were measured at multiple time points during and after treatment.

Pharmacokinetics

Upon topical administration, this compound is rapidly hydrolyzed by corneal esterases into latanoprost acid and butanediol mononitrate. Systemic exposure to this compound and butanediol mononitrate is negligible. Latanoprost acid reaches peak plasma concentrations approximately 5 minutes post-administration and is rapidly eliminated. It is primarily metabolized in the liver via fatty acid beta-oxidation. Butanediol mononitrate is metabolized to 1,4-butanediol and nitric oxide.

Table 5: Pharmacokinetic Parameters of Latanoprost Acid after Topical Administration of this compound in Humans

| Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | ~5 minutes |

| Cmax (Peak Plasma Concentration) | 59.1 pg/mL (Day 1) |

| Elimination Half-life from Plasma | Rapid (below limit of quantitation by 15 minutes) |

Conclusion

This compound represents a significant advancement in the medical management of glaucoma and ocular hypertension. Its unique dual mechanism of action, targeting both the uveoscleral and trabecular meshwork outflow pathways, provides a robust and sustained reduction in intraocular pressure. Extensive clinical trials have established its efficacy and a favorable safety profile, comparable to other prostaglandin analogues. The detailed preclinical and clinical data presented in this technical guide underscore the scientific rationale for the development and use of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of ophthalmology.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Summary of Other Studies (Open-label Extension for APOLLO and LUNAR, and JUPITER) - Clinical Review Report: this compound (Vyzulta) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Results - Clinical Review Report: this compound (Vyzulta) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Real-world impact of this compound ophthalmic solution 0.024% in glaucoma therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Latanoprostene Bunod: A Dual-Action Approach to Intraocular Pressure Reduction by Targeting Trabecular Meshwork and Uveoscleral Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1] Its unique dual mechanism of action distinguishes it from other glaucoma medications, as it enhances aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[2][3] This guide provides a detailed technical overview of LBN's effects on these two critical outflow routes, presenting key experimental data, methodologies, and the underlying signaling cascades.

Dual Mechanism of Action

Upon topical administration, LBN is rapidly metabolized into two active moieties: latanoprost acid and butanediol mononitrate. Butanediol mononitrate is further metabolized to release nitric oxide (NO). These two molecules exert their effects on different outflow pathways:

-

Latanoprost Acid: Primarily targets the uveoscleral pathway, increasing aqueous humor outflow by remodeling the extracellular matrix of the ciliary muscle.

-

Nitric Oxide (NO): Primarily targets the trabecular meshwork, increasing aqueous humor outflow by inducing relaxation of the trabecular meshwork cells and Schlemm's canal.

This dual action provides a comprehensive approach to lowering IOP.

Effect on the Trabecular Meshwork Pathway

The nitric oxide-donating component of LBN is responsible for its effects on the conventional outflow pathway. NO activates the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, leading to a cascade of events that ultimately increases outflow facility.

Signaling Pathway

The NO-mediated signaling cascade in the trabecular meshwork involves the following key steps:

-

NO Release: LBN's butanediol mononitrate moiety releases NO.

-

sGC Activation: NO diffuses into trabecular meshwork cells and activates soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of GTP to cGMP.

-

PKG Activation: Increased cGMP levels activate protein kinase G (PKG).

-

Myosin Light Chain Phosphorylation Reduction: PKG activation leads to a decrease in the phosphorylation of myosin light chain (MLC), a key event in smooth muscle contraction.

-

Cytoskeletal Rearrangement: Reduced MLC phosphorylation results in the disassembly of actin stress fibers and a reduction in cell contractility.

-

Trabecular Meshwork Relaxation: The overall effect is a relaxation of the trabecular meshwork, which increases the outflow of aqueous humor through the conventional pathway.

Experimental Evidence and Protocols

1. cGMP Level Measurement in Human Trabecular Meshwork Cells (HTMCs)

-

Objective: To quantify the effect of LBN on cGMP production in HTMCs.

-

Methodology:

-

Primary HTMCs are cultured to confluence.

-

Cells are pre-treated with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation.

-

Cells are then treated with varying concentrations of LBN, latanoprost, or an NO donor control (e.g., SE 175) for a specified time (e.g., 30 minutes).

-

To confirm the role of sGC, a separate set of cells is pre-treated with an sGC inhibitor (e.g., ODQ) before adding the test agents.

-

Cell lysates are collected, and cGMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

-

Results: LBN significantly increases cGMP levels in a dose-dependent manner, an effect that is abolished by the sGC inhibitor ODQ. Latanoprost alone has a minimal effect on cGMP levels.

2. Myosin Light Chain (MLC-2) Phosphorylation Assay

-

Objective: To assess the effect of LBN on the contractility of HTMCs by measuring the phosphorylation of MLC-2.

-

Methodology:

-

HTMCs are pre-treated with LBN or latanoprost for 1 hour.

-

Cell contractility is induced using an agent like endothelin-1 (ET-1).

-

After a short incubation with the contractile agent (e.g., 5 minutes), cell lysates are prepared.

-

The levels of phosphorylated MLC-2 and total MLC-2 are determined by Western blotting using specific antibodies.

-

-

Results: LBN significantly reduces ET-1-induced MLC-2 phosphorylation, indicating a relaxation effect.

3. Actin Cytoskeleton and Focal Adhesion Staining

-

Objective: To visualize the effect of LBN on the actin cytoskeleton and focal adhesions in HTMCs.

-

Methodology:

-

HTMCs are cultured on coverslips and treated with a contractile agent (e.g., ET-1) with or without LBN or latanoprost for 1 hour.

-

Cells are fixed and permeabilized.

-

F-actin is stained using fluorescently labeled phalloidin (e.g., green fluorescence).

-

Focal adhesions are stained using an antibody against a marker protein like vinculin (e.g., red fluorescence).

-

Nuclei are counterstained with DAPI (blue).

-

Images are acquired using confocal microscopy.

-

-

Results: LBN causes a dramatic reduction in ET-1-induced actin stress fibers and vinculin localization at focal adhesions, whereas latanoprost has a negligible effect.

| Parameter | This compound | Latanoprost | Reference |

| cGMP Levels in HTMCs | Dose-dependent increase (EC50 ≈ 1.5 µM) | Minimal increase only at high concentrations | |

| ET-1-Induced MLC-2 Phosphorylation | Significant reduction | Less significant reduction | |

| ET-1-Induced Actin Stress Fibers | Dramatic reduction | No significant effect |

Effect on the Uveoscleral Pathway

The latanoprost acid component of LBN is responsible for its effects on the unconventional outflow pathway. It acts as a prostaglandin F2α (FP) receptor agonist, leading to the remodeling of the extracellular matrix in the ciliary muscle.

Signaling Pathway

The latanoprost acid-mediated signaling cascade in the ciliary muscle involves the following key steps:

-

FP Receptor Activation: Latanoprost acid binds to and activates FP receptors on ciliary muscle cells.

-

MMP Upregulation: This activation leads to an increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.

-

Extracellular Matrix Remodeling: MMPs degrade components of the extracellular matrix, including collagens.

-

Increased Interstitial Spaces: The breakdown of the extracellular matrix enlarges the interstitial spaces within the ciliary muscle bundles.

-

Increased Uveoscleral Outflow: This widening of the spaces reduces the resistance to aqueous humor outflow through the uveoscleral pathway.

Experimental Evidence and Protocols

1. MMP Expression and Activity in Human Ciliary Body Smooth Muscle (CBSM) Cells

-

Objective: To determine the effect of latanoprost acid on the expression and activity of MMPs and their tissue inhibitors (TIMPs) in CBSM cells.

-

Methodology:

-

Primary human CBSM cells are cultured.

-

Cells are treated with varying concentrations of latanoprost acid for a specified duration (e.g., 24 hours).

-

The relative protein concentrations of various MMPs (e.g., MMP-1, -2, -3, -9) and TIMPs (e.g., TIMP-1, -2, -3, -4) are determined by Western blot analysis.

-

The enzymatic activity of MMPs is assessed using zymography.

-

-

Results: Latanoprost increases the expression of MMP-1, MMP-3, and MMP-9 in CBSM cells.

2. Measurement of Uveoscleral Outflow

-

Objective: To quantify the rate of aqueous humor outflow through the uveoscleral pathway.

-

Methodology:

-

Indirect Calculation (Modified Goldmann Equation): This is the most common method used in clinical studies.

-

Uveoscleral Outflow (Fu) = Total Aqueous Flow (F) - (Outflow Facility (C) * (IOP - Episcleral Venous Pressure (Pv)))

-

Each parameter is measured independently: F by fluorophotometry, C by tonography, IOP by tonometry, and Pv by venomanometry.

-

-

Direct Tracer Studies: These are typically performed in animal models.

-

A tracer (e.g., fluorescent or radioactive) is infused into the anterior chamber.

-

After a set period, the eye tissues are dissected, and the amount of tracer in the uveal and scleral tissues is quantified to determine the outflow rate.

-

-

-

Results: Studies have shown that latanoprost significantly increases uveoscleral outflow.

| Parameter | Effect of Latanoprost Acid | Reference |

| MMP-1, -3, -9 Expression in CBSM cells | Increased | |

| Uveoscleral Outflow | Increased |

Clinical Efficacy: Intraocular Pressure Reduction

The dual mechanism of action of this compound translates into significant IOP-lowering effects in patients with open-angle glaucoma and ocular hypertension.

| Study | Comparison | Mean IOP Reduction with LBN 0.024% | Reference |

| VOYAGER | Latanoprost 0.005% | 1.23 mmHg greater reduction than latanoprost | |

| APOLLO & LUNAR (Pooled Analysis) | Timolol 0.5% | Superior IOP lowering compared to timolol | |

| JUPITER | Single-arm study | ~26% IOP reduction in patients with baseline IOP < 21 mmHg | |

| Real-world study (Canada) | Naïve patients | 29.3% IOP reduction | |

| Real-world study (US) | Switched from other therapies | Mean decrease of 2.8 mmHg at first follow-up |

Conclusion

This compound's innovative dual-action design, which leverages the distinct and complementary mechanisms of latanoprost acid and nitric oxide, represents a significant advancement in the medical management of glaucoma. By enhancing aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways, LBN provides robust and sustained IOP reduction. The experimental evidence detailed in this guide provides a solid foundation for understanding its molecular and cellular effects, offering valuable insights for researchers and clinicians in the field of ophthalmology.

References

- 1. This compound Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New glaucoma medications: this compound, netarsudil, and fixed combination netarsudil-latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of Latanoprostene Bunod for Glaucoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and early-stage clinical research on latanoprostene bunod, a nitric oxide-donating prostaglandin F2α analog for the treatment of glaucoma. The document details the drug's dual mechanism of action, summarizes key quantitative data from pivotal studies, and outlines the experimental protocols employed in its early-stage evaluation.

Core Mechanism of Action

This compound (LBN) is a single molecule that, upon topical ocular administration, is rapidly metabolized by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[1][2] This dual-component structure allows LBN to lower intraocular pressure (IOP) through two distinct and complementary pathways, targeting both the uveoscleral and trabecular meshwork outflow routes of aqueous humor.[3][4]

1. Latanoprost Acid and the Uveoscleral Outflow Pathway: Latanoprost acid, a well-established prostaglandin F2α analog, acts as a selective agonist for the prostaglandin F (FP) receptor.[5] Activation of FP receptors in the ciliary muscle leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9. This enzymatic activity remodels the extracellular matrix of the ciliary muscle, increasing the interstitial spaces and thereby enhancing the outflow of aqueous humor through the uveoscleral pathway.

2. Nitric Oxide and the Trabecular Meshwork Outflow Pathway: The second metabolite, butanediol mononitrate, serves as a nitric oxide (NO) donor. NO is a key signaling molecule that plays a crucial role in regulating aqueous humor outflow through the conventional trabecular meshwork pathway. NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of the trabecular meshwork and Schlemm's canal cells. This relaxation is achieved through the inhibition of the Rho-associated protein kinase (ROCK) pathway and a subsequent decrease in the phosphorylation of myosin light chain 2 (MLC-2), leading to cytoskeletal rearrangement and reduced cell contractility. The resulting increase in the permeability of the trabecular meshwork facilitates the drainage of aqueous humor, further contributing to the reduction of IOP.

The following diagram illustrates the metabolic activation and dual signaling pathways of this compound.

Quantitative Data from Early-Stage Clinical Trials

The clinical development program for this compound included several key early-stage studies to establish its safety and efficacy. The following tables summarize the quantitative data on intraocular pressure (IOP) reduction from these trials.

Table 1: Phase 1 (KRONUS) and Phase 2 (VOYAGER) Study Results

| Study | Phase | Patient Population | Treatment Groups | Duration | Mean Baseline IOP (mmHg) | Mean IOP Reduction from Baseline |

| KRONUS | 1 | 24 Healthy Japanese Volunteers | This compound 0.024% | 14 Days | 13.6 | 3.6 mmHg (27%) over 24 hours |

| VOYAGER | 2 | 413 Patients with OAG or OHT | This compound 0.024% | 28 Days | ~25.5 | 9.0 mmHg |

| Latanoprost 0.005% | ~25.5 | 7.8 mmHg |

OAG: Open-Angle Glaucoma; OHT: Ocular Hypertension

Table 2: Phase 3 (APOLLO, LUNAR, JUPITER) Study Results - IOP Reduction

| Study | Patient Population | Treatment Groups | Duration | Mean Baseline IOP (mmHg) | Mean Diurnal IOP Reduction from Baseline at Month 3 |

| APOLLO | 420 Patients with OAG or OHT | This compound 0.024% | 3 Months | ~26.7 | ~8.5 mmHg |

| Timolol 0.5% | ~26.5 | ~7.1 mmHg | |||

| LUNAR | 420 Patients with OAG or OHT | This compound 0.024% | 3 Months | ~26.6 | ~7.9 mmHg |

| Timolol 0.5% | ~26.5 | ~7.0 mmHg | |||

| JUPITER | 130 Japanese Patients with OAG or OHT | This compound 0.024% | 12 Months | 19.6 | 4.3 - 5.3 mmHg (sustained) |

Note: Data for APOLLO and LUNAR are based on pooled analysis where available for consistency.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the early-stage research of this compound.

Preclinical Study Protocols

1. Rabbit Model of Ocular Hypertension

-

Objective: To evaluate the IOP-lowering effect of this compound in an animal model of elevated IOP.

-

Animal Model: Male New Zealand White rabbits.

-

Induction of Ocular Hypertension: A transient increase in IOP is induced by a single intravitreal injection of hypertonic saline solution (e.g., 2.5% NaCl). The contralateral eye may receive an isotonic saline injection to serve as a control.

-

Drug Administration: A single drop of the test compound (e.g., this compound solution) or vehicle is administered topically to the hypertensive eye.

-

IOP Measurement: IOP is measured at baseline (before induction) and at multiple time points post-treatment (e.g., 0.5, 1, 2, 4, and 6 hours) using a calibrated tonometer (e.g., Tono-Pen).

-

Workflow Diagram:

2. In Vitro Human Trabecular Meshwork (HTM) Cell Studies

-

Objective: To investigate the cellular mechanisms of this compound on the conventional outflow pathway.

-

Cell Culture: Primary human trabecular meshwork cells are isolated from donor eyes and cultured in appropriate media.

-

Cyclic GMP (cGMP) Assay:

-

HTM cells are treated with varying concentrations of this compound or control substances.

-

To assess the role of soluble guanylate cyclase (sGC), some cells are pre-treated with an sGC inhibitor (e.g., ODQ).

-

Cell lysates are collected, and cGMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

-

Myosin Light Chain 2 (MLC-2) Phosphorylation Assay:

-

HTM cells are pre-treated with this compound.

-

Cell contractility is induced using an agent like endothelin-1.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated MLC-2 and total MLC-2 to determine the phosphorylation status.

-

-

Workflow for MLC-2 Phosphorylation Assay:

Clinical Trial Protocols

1. Phase 2 - VOYAGER Study

-

Objective: To determine the optimal concentration of this compound for IOP lowering and to compare its efficacy and safety with latanoprost 0.005%.

-

Study Design: Randomized, investigator-masked, parallel-group, dose-ranging study.

-

Patient Population: Patients with open-angle glaucoma or ocular hypertension.

-

Inclusion Criteria: Age ≥ 18 years, diagnosis of OAG or OHT in at least one eye.

-

Exclusion Criteria: History of significant ocular trauma or surgery, certain systemic conditions or medications that could affect IOP.

-

Treatment: Patients were randomized to receive one of four concentrations of this compound (0.006%, 0.012%, 0.024%, or 0.040%) or latanoprost 0.005%, administered once daily in the evening for 28 days.

-

IOP Measurement: IOP was measured at 8:00 AM, 12:00 PM, and 4:00 PM at baseline and on days 7, 14, and 28 using a Goldmann applanation tonometer.

-

Primary Efficacy Endpoint: Change from baseline in mean diurnal IOP at day 28.

2. Phase 3 - APOLLO and LUNAR Studies

-

Objective: To evaluate the IOP-lowering efficacy and safety of this compound 0.024% compared to timolol maleate 0.5%.

-

Study Design: Two independent, randomized, multicenter, double-masked, parallel-group, non-inferiority trials.

-

Patient Population: Patients with open-angle glaucoma or ocular hypertension.

-

Inclusion Criteria: Age ≥ 18 years, mean IOP ≥ 24 mmHg and ≤ 36 mmHg at baseline in at least one eye.

-

Exclusion Criteria: Similar to the VOYAGER study.

-

Treatment: Patients were randomized (2:1) to receive either this compound 0.024% once daily in the evening and a vehicle in the morning, or timolol 0.5% twice daily for 3 months.

-

IOP Measurement: IOP was measured at 8:00 AM, 12:00 PM, and 4:00 PM at baseline, week 2, week 6, and month 3 using a Goldmann applanation tonometer.

-

Primary Efficacy Endpoint: Mean IOP in the study eye at all nine time points over the 3-month period.

-

Statistical Analysis: The primary analysis was an analysis of covariance (ANCOVA) to compare the mean IOP between the two treatment groups at each time point, with baseline IOP as a covariate.

Summary and Future Directions

The early-stage research on this compound has robustly established its dual mechanism of action, which targets both the uveoscleral and trabecular meshwork outflow pathways to effectively lower intraocular pressure. Preclinical studies in various animal models and in vitro systems have elucidated the distinct roles of its two active metabolites, latanoprost acid and nitric oxide. Phase 1 and 2 clinical trials confirmed the IOP-lowering efficacy and identified an optimal concentration, while the larger Phase 3 trials demonstrated its non-inferiority and, in some cases, superiority to the standard-of-care comparator, timolol.

Future research will likely focus on the long-term efficacy and safety of this compound, its potential neuroprotective effects mediated by nitric oxide, and its utility in combination with other classes of glaucoma medications. The comprehensive data from these early-stage studies have paved the way for a novel therapeutic option for patients with glaucoma and ocular hypertension.

References

Latanoprostene Bunod: A Technical Deep Dive into its Metabolism and Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprostene bunod (LBN) is a novel, dual-action prostaglandin analog designed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its innovative mechanism of action relies on its in-situ metabolism into two distinct active moieties: latanoprost acid and butanediol mononitrate, the latter serving as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the metabolism of this compound, the pharmacological actions of its active metabolites, and the experimental methodologies employed to elucidate these processes.

Metabolic Pathway of this compound

Upon topical ocular administration, this compound, a prodrug, undergoes rapid and efficient metabolism. The primary metabolic step is the hydrolysis of the ester linkage by ubiquitous corneal esterases. This enzymatic cleavage yields two active metabolites: latanoprost acid and butanediol mononitrate.[1][2][3]

Butanediol mononitrate is subsequently metabolized to release nitric oxide (NO) and 1,4-butanediol.[1][2] The liberated nitric oxide plays a crucial role in the dual mechanism of action of the parent drug. The 1,4-butanediol is considered an inactive metabolite.

Latanoprost acid, upon reaching systemic circulation, is further metabolized in the liver via fatty acid β-oxidation to its 1,2-dinor and 1,2,3,4-tetranor metabolites before excretion.

Active Metabolites and Their Mechanism of Action

The dual IOP-lowering effect of this compound is a direct consequence of the distinct pharmacological actions of its two active metabolites.

Latanoprost Acid

Latanoprost acid is a potent prostaglandin F2α analog. Its primary mechanism of action involves binding to and activating the prostaglandin F (FP) receptor in the ciliary muscle. This activation leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.

Nitric Oxide (NO)

The nitric oxide released from the metabolism of butanediol mononitrate acts on the conventional aqueous humor outflow pathway. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, induces the relaxation of the trabecular meshwork and Schlemm's canal, which facilitates the outflow of aqueous humor and contributes to the overall reduction in IOP.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from preclinical and clinical studies on this compound and its metabolites.

Table 1: Pharmacokinetics of Latanoprost Acid Following this compound Administration in Humans

| Parameter | Value | Study Population | Reference |

| Cmax (Day 1) | 59.1 pg/mL | 22 healthy subjects | |

| Cmax (Day 28) | 51.1 pg/mL | 22 healthy subjects | |

| Tmax | ~5 minutes | 22 healthy subjects | |

| Lower Limit of Quantitation (LLOQ) | 30 pg/mL | N/A |

Table 2: In Vitro Hydrolysis Half-life of this compound

| Tissue | Species | Half-life (t½) | Reference |

| Corneal Homogenate | Rabbit | 0.05 min | |

| Corneal Homogenate | Primate | 0.40 min |

Detailed Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the metabolism and activity of this compound.

In Vitro Hydrolysis in Human Ocular Tissues

Objective: To determine the rate of hydrolysis of this compound into latanoprost acid in various human ocular tissues.

Methodology:

-

Tissue Preparation: Whole human eyes were obtained from tissue banks within 24 hours post-mortem. The eyes were dissected into aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera. Each tissue was divided into two pieces, blotted, and weighed.

-

Incubation: The tissue replicates were transferred to separate incubation tubes containing Glutathione-bicarbonated Ringer's (GBR) buffer at pH 7.4. This compound was added at a specified concentration (e.g., 20 µM). The tubes were incubated at 37°C.

-

Sample Collection: Samples were collected at the onset of the incubation and at predetermined time points up to 4 hours.

-

Analysis: The disappearance of this compound and the formation of latanoprost acid were analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of this compound and Metabolites in Plasma by LC-MS/MS

Objective: To quantify the plasma concentrations of this compound, latanoprost acid, and butanediol mononitrate.

Methodology:

-

Sample Preparation: Plasma samples were typically subjected to protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

-

Chromatographic Separation: A reverse-phase HPLC column (e.g., C8 or C18) was used for the separation of the parent drug and its metabolites. The mobile phase often consisted of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection. Specific precursor-to-product ion transitions were monitored for this compound, latanoprost acid, and butanediol mononitrate, as well as their corresponding internal standards (often deuterated analogs).

-

Validation: The method was validated according to regulatory guidelines (e.g., FDA) for accuracy, precision, selectivity, and stability.

Table 3: LC-MS/MS Method Parameters for Analyte Quantification in Plasma

| Parameter | This compound | Latanoprost Acid | Butanediol Mononitrate | Reference |

| LLOQ | 10 pg/mL | 30 pg/mL | 0.2 ng/mL | |

| ULOQ | 10,000 pg/mL | 10,000 pg/mL | 50 ng/mL | |

| Standard Curve Range | 10 - 10,000 pg/mL | 30 - 10,000 pg/mL | 0.2 - 50 ng/mL | |

| QC Sample Concentrations | 30, 300, 3000, 7500 pg/mL | 90, 520, 3000, 7500 pg/mL | 0.6, 3.75, 37.5 ng/mL |

Measurement of cGMP in Human Trabecular Meshwork (HTM) Cells

Objective: To assess the effect of this compound on cGMP levels in HTM cells as a measure of nitric oxide activity.

Methodology:

-

Cell Culture: Primary human trabecular meshwork cells were cultured under standard conditions.

-

Treatment: Cells were treated with varying concentrations of this compound, latanoprost (as a control), and a known NO donor for a specified duration (e.g., 30 minutes). In some experiments, a soluble guanylate cyclase inhibitor (e.g., ODQ) was used to confirm the mechanism.

-

Cell Lysis: After treatment, the cells were lysed to release intracellular components.

-

cGMP Quantification: cGMP levels in the cell lysates were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The results were typically normalized to the total protein concentration in the lysate.

Assessment of Myosin Light Chain (MLC) Phosphorylation

Objective: To evaluate the effect of this compound on the contractility of HTM cells by measuring the phosphorylation of myosin light chain.

Methodology:

-

Cell Culture and Treatment: HTM cells were cultured and treated with an agent to induce contractility (e.g., endothelin-1). Cells were then co-treated with this compound or latanoprost.

-

Protein Extraction: Total protein was extracted from the treated cells.

-

Western Blotting: The levels of phosphorylated MLC were determined by Western blotting using an antibody specific for the phosphorylated form of MLC. Total MLC levels were also measured as a loading control. The phosphorylated and unphosphorylated forms of MLC can be separated using urea-glycerol gel electrophoresis.

-

Densitometry: The intensity of the bands corresponding to phosphorylated and total MLC was quantified using densitometry to determine the relative level of MLC phosphorylation.

Conclusion

The metabolism of this compound is a critical aspect of its pharmacology, leading to the formation of two active metabolites that act on distinct pathways to lower intraocular pressure. Latanoprost acid enhances uveoscleral outflow through its action on prostaglandin F receptors, while nitric oxide increases conventional outflow by relaxing the trabecular meshwork via the cGMP signaling pathway. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this and other novel ophthalmic therapeutics. A thorough understanding of the metabolic and signaling pathways is paramount for the development of next-generation treatments for glaucoma and ocular hypertension.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Ocular microdialysis: a continuous sampling technique to study pharmacokinetics and pharmacodynamics in the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Ophthalmic Solution 0.024%: A Review in Open-Angle Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions of Latanoprostene Bunod with FP Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Latanoprostene bunod is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1] Its mechanism of action is unique, functioning as a dual-action compound that leverages two distinct pathways to enhance aqueous humor outflow. Upon topical administration, this compound is rapidly hydrolyzed by corneal esterases into two active metabolites: latanoprost acid and butanediol mononitrate.[2][3] Latanoprost acid is a potent prostaglandin F2α (PGF2α) analog that selectively binds to and activates the prostaglandin F (FP) receptor, primarily increasing uveoscleral outflow. Butanediol mononitrate serves as a nitric oxide (NO)-donating moiety, which, upon releasing NO, activates a separate signaling cascade in the trabecular meshwork to increase conventional outflow. This guide provides a comprehensive technical overview of the molecular interactions of this compound's active metabolite, latanoprost acid, with FP receptors, and the subsequent signaling events initiated by both active moieties.

Latanoprost Acid and FP Receptor Interaction

The therapeutic effect of the prostaglandin component of this compound is mediated by its active metabolite, latanoprost acid.

Binding Affinity and Functional Potency

Latanoprost acid demonstrates a high affinity for the prostanoid FP receptor. The binding affinity (Ki) and functional potency (EC50) have been characterized in various in vitro systems. These values are crucial for understanding the drug's efficacy and for comparative analysis with other prostaglandin analogs.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Latanoprost Acid | Human FP Receptor | Radioligand Binding | Ki | 98 | |